

Application of Chromium-54 in dating early solar system materials.

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Compound of Interest

Compound Name: Chromium-54

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Introduction

The study of early solar system materials, such as meteorites, provides invaluable insights into the formation and evolution of our planetary system. Radiometric dating is a cornerstone of this research, and the short-lived manganese-53 to chromium-53 (^{53}Mn - ^{53}Cr) decay system has emerged as a powerful chronometer for events in the first few million years of the solar system. This application note focuses on the use of chromium isotopes, particularly the nucleosynthetic anomalies of **chromium-54** (^{54}Cr), in conjunction with the ^{53}Mn - ^{53}Cr chronometer, to date and trace the genetic heritage of early solar system materials.

The decay of ^{53}Mn to ^{53}Cr has a half-life of approximately 3.7 million years, making it ideal for dating events in the early solar nebula, such as the formation of chondrules and the differentiation of planetesimals.^[1] Variations in the abundance of ^{53}Cr (expressed as $\varepsilon^{53}\text{Cr}$) in different meteorite components with varying manganese-to-chromium (Mn/Cr) ratios can be used to construct isochrons, yielding precise ages for these early events.

Furthermore, mass-independent variations in ^{54}Cr (expressed as $\varepsilon^{54}\text{Cr}$) serve as a crucial tracer for the genetic origins of solar system materials.^[1] These anomalies are thought to arise from the heterogeneous distribution of presolar grains from different stellar environments.^[1] By

combining ^{53}Mn - ^{53}Cr chronology with $\varepsilon^{54}\text{Cr}$ genealogical tracing, researchers can reconstruct a more complete picture of the dynamic processes that shaped the early solar system.

This document provides detailed protocols for the sample preparation, chemical separation of chromium, and mass spectrometric analysis required for the application of the ^{54}Cr - ^{53}Mn chronometer. It is intended for researchers, scientists, and professionals in the fields of cosmochemistry, geochemistry, and planetary science.

Principles of ^{53}Mn - ^{53}Cr Dating and ^{54}Cr Tracing

The ^{53}Mn - ^{53}Cr dating method is based on the beta decay of ^{53}Mn to ^{53}Cr . The fundamental equation for this decay system is:

$$(^{53}\text{Cr}/^{52}\text{Cr})_{\text{present}} = (^{53}\text{Cr}/^{52}\text{Cr})_{\text{initial}} \cdot (^{55}\text{Mn}/^{52}\text{Cr})_{\text{present}} \times (^{53}\text{Mn}/^{55}\text{Mn})_{\text{initial}} \times (e^{-\lambda t})$$

- $(^{55}\text{Mn}/^{52}\text{Cr})_{\text{present}} \times (^{53}\text{Mn}/^{55}\text{Mn})_{\text{initial}} \times (e^{-\lambda t})$
- 1)

where:

- $(^{53}\text{Cr}/^{52}\text{Cr})_{\text{present}}$ is the measured ratio in the sample.
- $(^{53}\text{Cr}/^{52}\text{Cr})_{\text{initial}}$ is the initial ratio at the time of the system's closure.
- $(^{55}\text{Mn}/^{52}\text{Cr})_{\text{present}}$ is the measured ratio in the sample.
- $(^{53}\text{Mn}/^{55}\text{Mn})_{\text{initial}}$ is the initial abundance ratio of the radioactive and stable manganese isotopes.
- λ is the decay constant of ^{53}Mn .
- t is the time elapsed since the closure of the system.

By measuring the $^{53}\text{Cr}/^{52}\text{Cr}$ and $^{55}\text{Mn}/^{52}\text{Cr}$ ratios in multiple phases of a meteorite with different Mn/Cr ratios, a straight line (isochron) can be plotted. The slope of this isochron yields the initial $^{53}\text{Mn}/^{55}\text{Mn}$ ratio, which can then be used to calculate a relative age.

The $\varepsilon^{54}\text{Cr}$ value represents the deviation of the $^{54}\text{Cr}/^{52}\text{Cr}$ ratio in a sample from a terrestrial standard, expressed in parts per 10,000. These variations are not produced by radioactive decay and are therefore considered to be inherited from the presolar nebula. Different classes of meteorites exhibit distinct $\varepsilon^{54}\text{Cr}$ signatures, allowing scientists to trace the provenance of materials and understand the mixing processes in the early protoplanetary disk.[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of the $^{54}\text{Cr}-^{53}\text{Mn}$ chronometer in dating early solar system materials.

Table 1: $\varepsilon^{54}\text{Cr}$ Values for Various Chondrite Groups

Chondrite Group	Mean $\varepsilon^{54}\text{Cr}$ Value	Reference
CI (Ivuna-type)	> 1.5	[1]
CB (Bencubbin-type)	≥ 1.0	[1]
CR (Renazzo-type)	≥ 1.0	[1]
CH (High-metal)	≥ 1.0	[1]
CM (Mighei-type)	~0.8	[1]
CV (Vigarano-type)	~0.7	[1]
CO (Ornans-type)	~0.6	[1]
CK (Karoonda-type)	< 0.6	[1]
EC (Enstatite)	~0.0	[1]
OC (Ordinary)	< 0.0	[1]

Table 2: Comparison of Analytical Techniques for Chromium Isotope Analysis

Feature	Thermal Ionization Mass Spectrometry (TIMS)	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Principle	Thermal ionization of a purified sample on a metal filament.	Ionization of an aerosolized sample in an argon plasma.
Sample Amount	0.5 - 1 µg of Cr	1 - 60 µg of Cr (can be lower with high-efficiency setups)
Precision ($\varepsilon^{54}\text{Cr}$)	10 - 20 ppm	< 10 ppm (with sufficient sample)
Sample Throughput	Lower	Higher
Interferences	Minimal isobaric interferences.	Potential for isobaric (e.g., ^{54}Fe) and polyatomic (e.g., $^{40}\text{Ar}^{14}\text{N}^+$) interferences.
Advantages	High precision for small samples, less susceptible to matrix effects.	High sample throughput, can analyze elements with high ionization potentials.
Disadvantages	Lower sample throughput, limited to elements with low ionization potentials.	Requires more extensive chemical purification to remove interfering elements.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of chromium isotopes in meteorite samples.

Sample Preparation and Digestion

- **Sample Selection and Cleaning:** Select an interior piece of the meteorite to minimize terrestrial contamination. Clean the surface of the sample by gentle abrasion with diamond-impregnated paper in a clean laboratory environment.
- **Crushing and Powdering:** Crush the cleaned sample into a fine, homogeneous powder using a clean agate mortar and pestle.

- Digestion:
 - Accurately weigh approximately 100-250 mg of the powdered sample into a clean, high-pressure PFA (perfluoroalkoxy) digestion vessel (e.g., a Parr bomb).
 - Add a 2:1 mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).
 - Seal the vessel and place it in an oven at 190°C for at least 96 hours to ensure complete dissolution of all mineral phases, including refractory spinels and chromites.
 - After cooling, carefully open the vessel in a fume hood and evaporate the acid mixture to dryness on a hotplate.
 - To remove any remaining fluorides, add 6 M hydrochloric acid (HCl) to the residue, seal the vessel, and heat at 140°C for 48 hours.
 - Evaporate the HCl to dryness. The sample is now ready for chemical separation.

Chromium Purification via Ion-Exchange Chromatography

A multi-step ion-exchange chromatography procedure is required to isolate chromium from the sample matrix and remove interfering elements.

- Column Preparation: Prepare two chromatography columns with an appropriate resin, such as AG 50W-X8 cation-exchange resin. Thoroughly clean the columns and resin with high-purity acids and water.
- First Column Separation (Matrix Removal):
 - Dissolve the dried sample residue in a minimal amount of 0.5 M HCl.
 - Load the sample solution onto the first pre-conditioned cation-exchange column.
 - Elute the major matrix elements with 2 M HCl.
 - Collect the chromium fraction using a specific elution protocol with a different acid concentration (e.g., 6 M HCl). The exact volumes and concentrations should be calibrated

for the specific resin and column dimensions.

- Second Column Separation (Interference Removal):
 - Evaporate the collected chromium fraction to dryness and redissolve it in a small volume of 0.5 M HCl.
 - Load this solution onto the second pre-conditioned cation-exchange column.
 - Elute any remaining interfering elements, such as iron, aluminum, and titanium, with a carefully selected sequence of acid washes (e.g., a combination of HCl and HF).
 - Collect the purified chromium fraction in a clean PFA vial.
- Yield and Purity Check: Determine the chromium concentration and the concentration of any remaining interfering elements in an aliquot of the purified solution using an inductively coupled plasma mass spectrometer (ICP-MS). The overall yield of the chemical separation should be greater than 80% to minimize isotopic fractionation.

Mass Spectrometric Analysis

The isotopic composition of the purified chromium can be measured by either TIMS or MC-ICP-MS.

4.3.1. Thermal Ionization Mass Spectrometry (TIMS)

- Filament Loading: Load a small aliquot of the purified chromium solution onto a previously degassed rhenium (Re) filament.
- Mass Spectrometry:
 - Introduce the filament into the TIMS source.
 - Gradually heat the filament to achieve a stable ion beam of chromium.
 - Measure the ion beams of ^{50}Cr , ^{52}Cr , ^{53}Cr , and ^{54}Cr simultaneously using a multi-collector array.

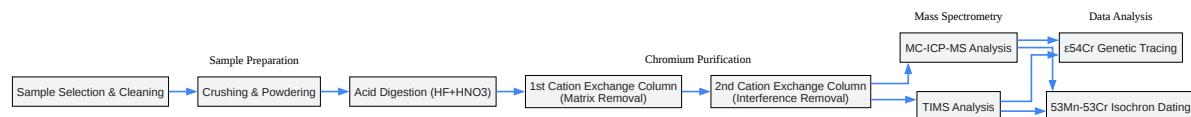
- Correct for instrumental mass fractionation using an internal normalization to a constant $^{50}\text{Cr}/^{52}\text{Cr}$ ratio.
- Monitor for potential isobaric interferences (e.g., from ^{54}Fe) by measuring adjacent isotopes.

4.3.2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

- Sample Introduction: Introduce the purified chromium solution into the MC-ICP-MS via a nebulizer and spray chamber.
- Mass Spectrometry:
 - Optimize the instrument parameters (e.g., gas flow rates, lens settings) to achieve maximum sensitivity and signal stability.
 - Measure the ion beams of all chromium isotopes simultaneously.
 - Correct for instrumental mass bias using a standard-sample bracketing technique with a well-characterized chromium standard solution.
 - Monitor and correct for isobaric interferences from elements such as iron (^{54}Fe on ^{54}Cr) and titanium (^{50}Ti on ^{50}Cr) by measuring non-interfered isotopes of these elements.
 - Correct for polyatomic interferences (e.g., $^{40}\text{Ar}^{14}\text{N}^+$ on ^{54}Cr) by measuring the background signal at the corresponding mass while introducing a blank solution.

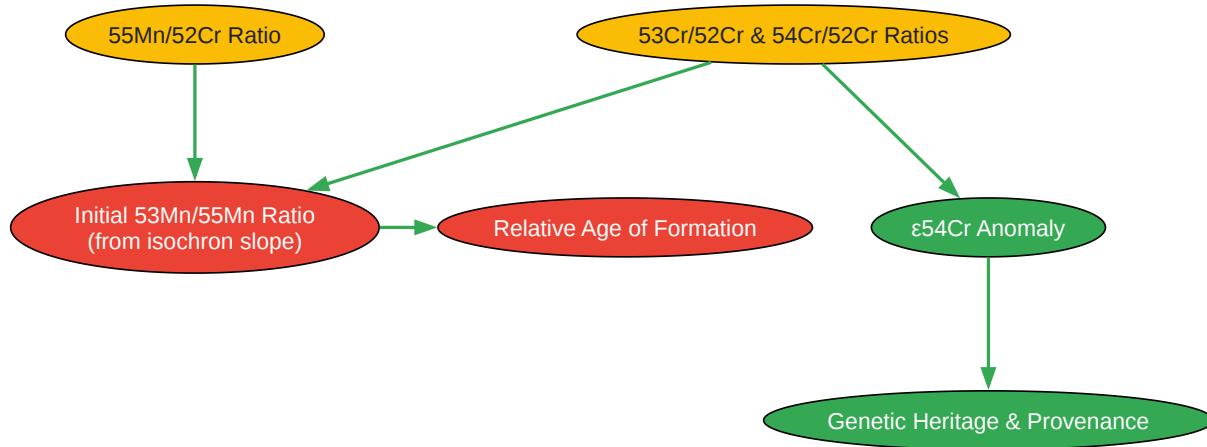
Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.



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Caption: Experimental workflow for Cr isotope analysis.



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Caption: Logical relationship in 53Mn-53Cr & ϵ 54Cr studies.

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References

- 1. High-precision analysis of chromium isotopes in terrestrial and meteorite samples by thermal ionization mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
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